2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide
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Overview
Description
“2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .
Synthesis Analysis
The synthesis of this compound involves hydrolysis, where a compound is converted to a corresponding phenoxy acid. This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis and coupling reactions. The hydrolysis converts a compound to a corresponding phenoxy acid. The coupling reaction then combines this acid with 2-amino-4-(4-bromophenyl)thiazole to produce the final compound .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into the photoreactions of related compounds like flutamide in different solvents has revealed complex behaviors such as photo-induced rearrangements and photoreduction processes. These studies contribute to our understanding of how certain chemical groups within these compounds interact under specific conditions, offering insights into designing more stable or reactive derivatives for various applications (Watanabe, Fukuyoshi, & Oda, 2015).
Antiproliferative Activity
Compounds structurally related to "2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide" have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This research avenue is critical for developing new chemotherapeutic agents. For instance, derivatives of pyridine linked with thiazole have shown promising anticancer activities, highlighting the potential of incorporating such structural motifs into drug design (Alqahtani & Bayazeed, 2020).
Environmental Chemistry
Understanding the atmospheric chemistry of chlorinated aromatic compounds, including those structurally related to the compound of interest, is vital for assessing their environmental impact. Studies on the OH oxidation of chlorinated herbicides provide insights into their degradation pathways and potential toxicities of their oxidation products. This research is essential for evaluating the environmental fate and risks associated with the use of such compounds (Murschell & Farmer, 2018).
Insecticidal Applications
The development of new insecticidal agents often involves the synthesis and testing of compounds with specific functional groups. Research on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, for example, has explored their efficacy against agricultural pests like the cotton leafworm. These studies not only contribute to the field of agricultural chemistry but also highlight the potential for discovering new pest control agents (Rashid et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetyl-coa carboxylase .
Mode of Action
It is a proherbicide that becomes pharmacologically active after undergoing chemical conversion processes .
Biochemical Pathways
Similar compounds have been known to interfere with the action of acetyl-coa carboxylase .
Result of Action
As a proherbicide, it is likely to have a significant impact on the growth and development of plants .
Future Directions
The future directions for this compound could involve further exploration of its potential uses in the synthesis of novel antidepressants and other pharmaceutical compounds . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are currently being studied . This includes investigating any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c16-12-6-10(15(17,18)19)7-21-13(12)5-9-1-3-11(4-2-9)23-8-14(20)22/h1-4,6-7H,5,8H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZGQLBVAUGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.